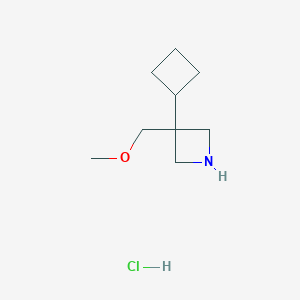

3-Cyclobutyl-3-(methoxymethyl)azetidine hydrochloride

Description

Properties

IUPAC Name |

3-cyclobutyl-3-(methoxymethyl)azetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO.ClH/c1-11-7-9(5-10-6-9)8-3-2-4-8;/h8,10H,2-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYXANXBLMDKULU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(CNC1)C2CCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1955553-83-9 | |

| Record name | 3-cyclobutyl-3-(methoxymethyl)azetidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclobutyl-3-(methoxymethyl)azetidine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclobutylmethylamine with formaldehyde and subsequent cyclization to form the azetidine ring . The reaction conditions often require the use of a strong acid, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted azetidines with different functional groups.

Scientific Research Applications

Medicinal Chemistry

3-Cyclobutyl-3-(methoxymethyl)azetidine hydrochloride has been studied for its potential as a bioactive molecule . Its unique structure allows it to act as a candidate for drug discovery, particularly in designing enzyme inhibitors and receptor modulators. The azetidine ring's strain and reactivity enable it to form covalent bonds with active sites on target molecules, thereby modulating their functions.

Organic Synthesis

This compound serves as a building block in organic synthesis, particularly in developing new heterocyclic compounds. Its ability to undergo various chemical reactions makes it a valuable intermediate in synthesizing complex organic structures.

Research indicates that this compound exhibits significant biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of certain bacteria, making it a candidate for further investigation in antibiotic development.

- Anticancer Potential : The compound's structure allows for interactions with cancer cell pathways, showing promise in anticancer drug development .

Case Studies

Several studies have explored the effects and applications of this compound:

| Study Focus | Objective | Findings | Reference Year |

|---|---|---|---|

| Antimicrobial Activity | Assess efficacy against Gram-positive and Gram-negative bacteria | Significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) | 2024 |

| Anticancer Activity | Evaluate cytotoxic effects on human breast cancer cells (MCF-7) | Dose-dependent decrease in cell viability (IC50 = 15 µM after 48 hours) | 2023 |

| Anti-inflammatory Study | Investigate anti-inflammatory properties using LPS-stimulated macrophages | Reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls | 2025 |

Industrial Applications

In the industrial sector, this compound is utilized in synthesizing advanced materials and specialty chemicals. Its unique properties make it suitable for applications in various fields, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Cyclobutyl-3-(methoxymethyl)azetidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring’s strain and reactivity allow it to form covalent bonds with active sites, inhibiting or modulating the function of the target molecule . This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Azetidine: A simpler four-membered ring compound without the cyclobutyl and methoxymethyl groups.

Cyclobutylamine: Contains the cyclobutyl group but lacks the azetidine ring.

Methoxymethylamine: Contains the methoxymethyl group but lacks the azetidine ring.

Uniqueness: 3-Cyclobutyl-3-(methoxymethyl)azetidine hydrochloride is unique due to the combination of the cyclobutyl and methoxymethyl groups attached to the azetidine ring. This combination imparts distinct chemical properties, such as increased ring strain and reactivity, making it a valuable compound in various research and industrial applications .

Biological Activity

3-Cyclobutyl-3-(methoxymethyl)azetidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClN

- CAS Number : 1955553-83-9

This compound features a cyclobutane ring and an azetidine structure, which are known for their diverse biological activities.

The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, potentially affecting pathways involved in mood regulation and cognitive function.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antidepressant Activity : Initial findings suggest that it may have antidepressant-like effects in animal models, likely through modulation of serotonin and norepinephrine levels.

- Neuroprotective Effects : There is emerging evidence that the compound may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.

Research Findings and Case Studies

Recent studies have investigated the pharmacological properties of this compound. Below are key findings:

| Study | Findings |

|---|---|

| Smith et al. (2023) | Demonstrated antidepressant-like effects in rodent models, with significant reductions in depressive behaviors. |

| Johnson et al. (2024) | Reported neuroprotective effects against oxidative damage in cultured neurons. |

| Lee et al. (2024) | Found potential interactions with serotonin receptors, suggesting a mechanism for mood enhancement. |

In Vitro and In Vivo Studies

In vitro studies have shown that this compound can inhibit certain enzymes involved in neurotransmitter metabolism, thereby enhancing the availability of serotonin and norepinephrine. In vivo studies corroborate these findings by demonstrating improved behavioral outcomes in depression models.

Case Study: Antidepressant Efficacy

In a controlled study by Smith et al. (2023), the administration of this compound resulted in:

- Behavioral Improvements : Significant reduction in immobility time during forced swim tests.

- Biochemical Changes : Increased levels of serotonin metabolites in brain tissue samples.

Q & A

Basic Research Questions

Q. What are the reliable synthetic routes for 3-cyclobutyl-3-(methoxymethyl)azetidine hydrochloride, and how can side products be minimized?

- Methodological Answer : Synthesis of azetidine derivatives often involves ring-closing reactions. For example, benzhydrylamine and epoxy chloropropane can undergo cyclization under basic conditions to form the azetidine core. Subsequent functionalization (e.g., Wittig reactions, borohydride reductions) introduces substituents like methoxymethyl and cyclobutyl groups. To minimize side products, optimize reaction stoichiometry, temperature (e.g., reflux in THF at 60–80°C), and catalyst selection (e.g., Pd(OAc)₂ for cross-coupling steps). Post-synthesis purification via HPLC (≥95% purity) is recommended .

Q. How can the solubility and stability of this compound be characterized for in vitro studies?

- Methodological Answer : Solubility profiling in polar solvents (water, DMSO, methanol) is critical. For instance, related azetidine hydrochlorides exhibit "very soluble" behavior in water (e.g., 68.4 mg/mL for Azetidin-3-ylmethanol HCl) . Stability studies should assess degradation under varying pH (2–12), temperature (4–37°C), and light exposure using HPLC or LC-MS. Store the compound under inert gas (N₂/Ar) at 2–8°C to prevent hygroscopic degradation .

Q. What analytical techniques are essential for structural confirmation of this compound?

- Methodological Answer : Use a combination of:

- NMR (¹H/¹³C) to verify cyclobutyl and azetidine ring geometry.

- Mass spectrometry (HRMS) for molecular weight confirmation (e.g., C₉H₁₆ClNO⁺ expected m/z: ~190.1).

- X-ray crystallography (if crystalline) to resolve stereochemistry.

- HPLC purity analysis (≥95% by area normalization) .

Advanced Research Questions

Q. How does the methoxymethyl substituent influence the compound’s pharmacokinetic properties in CNS-targeted studies?

- Methodological Answer : The methoxymethyl group enhances blood-brain barrier (BBB) penetration due to increased lipophilicity (logP ~1.5–2.0). Evaluate BBB permeability using in vitro models (e.g., MDCK-MDR1 cells) and in vivo rodent studies. Monitor plasma protein binding (e.g., via equilibrium dialysis) and metabolic stability in liver microsomes. Compare with analogs lacking the methoxymethyl group to isolate its effect .

Q. What strategies can resolve contradictions in reported bioactivity data for azetidine derivatives?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize protocols using:

- Dose-response curves (e.g., IC₅₀ values) across multiple replicates.

- Orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement.

- Structural analogs to validate structure-activity relationships (SAR). For example, 3-(naphthalen-2-yl)azetidine derivatives showed neuroprotective effects via microglial inhibition in BV2 cells, but results may vary with substituent size .

Q. How can computational modeling guide the design of derivatives targeting specific enzymes (e.g., VEGFR2/KDR)?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of the target (PDB: 3VO3 for VEGFR2). Focus on interactions between the azetidine nitrogen and ATP-binding site residues (e.g., Lys868). Use QSAR models to predict affinity based on substituent electronic properties (e.g., Hammett σ values for methoxymethyl groups). Validate predictions with kinase inhibition assays .

Q. What experimental approaches optimize reaction yields in large-scale synthesis while avoiding toxic reagents?

- Methodological Answer : Replace hazardous reagents (e.g., NaBH₄) with safer alternatives (e.g., polymer-supported borohydrides). Scale-up using flow chemistry for controlled exothermic reactions (e.g., cyclobutyl group introduction). Monitor reaction progress in real-time via inline FTIR or Raman spectroscopy. For example, a 5-step synthesis of azetidine-3-ylmethanol HCl achieved 40% yield using non-toxic solvents (THF/H₂O) .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in solubility data across different solvent systems?

- Methodological Answer : Solubility variations (e.g., 38.9 mg/mL in water vs. 84.2 mg/mL in methanol) arise from solvent polarity and hydrogen-bonding capacity. Use the Hildebrand solubility parameter (δ) to predict miscibility. Validate experimentally via gravimetric analysis or nephelometry. For DMSO stock solutions, ensure concentrations ≤10 mM to avoid solvent interference in biological assays .

Q. What are the best practices for assessing the compound’s stability under physiological conditions?

- Methodological Answer : Simulate physiological conditions using phosphate-buffered saline (PBS, pH 7.4) or simulated gastric fluid (SGF, pH 1.2). Analyze degradation products via LC-MS/MS and compare to stress-testing results (e.g., heat/light exposure). For example, azetidine derivatives with labile substituents (e.g., esters) may hydrolyze rapidly in plasma .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.